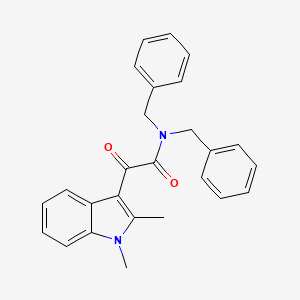
N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as DBZ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Ligands
A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, revealing that fluorinated derivatives are potent and selective ligands for the cannabinoid receptor type 2 (CB2) with significant affinity, indicating potential therapeutic applications in conditions where CB2 modulation is beneficial (Moldovan et al., 2017).
Marine Natural Products and Serotonin Modulators
Research by Ibrahim et al. (2017) focused on marine-inspired indole alkaloids, demonstrating their potential as antidepressant and sedative drug leads. This study synthesizes derivatives with different halogen substitutions on the indol-3-yl-oxoacetamide framework, showing significant antidepressant-like action and potent sedative activity in in vitro and in vivo tests, highlighting the role of bromine in enhancing biological activity (Ibrahim et al., 2017).
Synthetic Cannabinoids Metabolism
Takayama et al. (2014) investigated the metabolism of several new illicit drugs, including ADB-FUBINACA and AB-FUBINACA, which contain indole and indazole structures similar to the compound of interest. The study's findings on human liver microsomes' oxidation processes offer insights into potential metabolic pathways for related compounds, contributing to the understanding of their biotransformation and the identification of metabolic markers (Takayama et al., 2014).
Anticancer and Antimicrobial Applications
A study by Karaburun et al. (2018) on the synthesis of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, including those related to the compound , reported significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines. This highlights the potential of these compounds in anticancer research (Karaburun et al., 2018).
Novel Synthetic Approaches
Research by Kharaneko et al. (2020) explored the synthesis of β-carbolines and other heterocyclic compounds from dicarbonyl indole derivatives. This work presents innovative methods for creating complex structures from simple indole precursors, contributing to the development of new synthetic strategies in organic chemistry (Kharaneko et al., 2020).
Eigenschaften
IUPAC Name |
N,N-dibenzyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-19-24(22-15-9-10-16-23(22)27(19)2)25(29)26(30)28(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQYFOUISDIHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


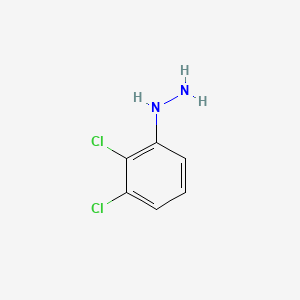
![N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2590258.png)
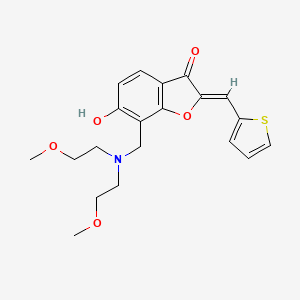
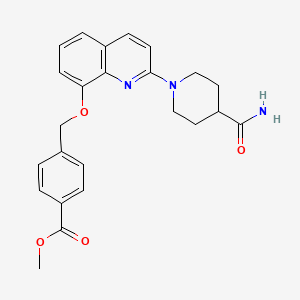
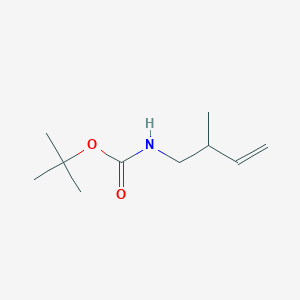
![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2590264.png)

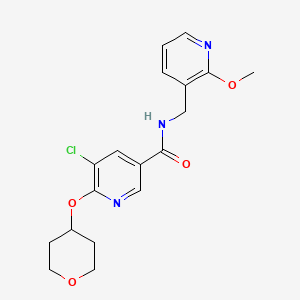

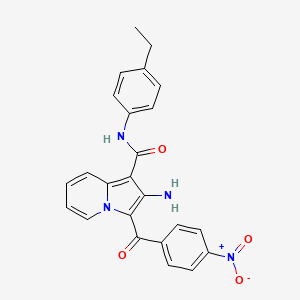
![N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590271.png)
![tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B2590273.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2590274.png)